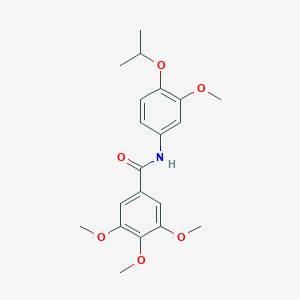
N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide, also known as IBTM, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic properties. Additionally, this compound has been found to have antioxidant properties and may have potential use in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is that it has been found to be relatively safe and non-toxic. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research on N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide. One area of research that could be explored is the development of new cancer treatments based on this compound. Additionally, further research could be done to understand the mechanism of action of this compound and to identify potential side effects. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 4-isopropoxy-3-methoxyaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through a series of recrystallizations to obtain a pure sample of this compound.
Aplicaciones Científicas De Investigación
N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of pain and inflammation. This compound has been found to have anti-inflammatory properties and has been shown to reduce pain in animal models.
This compound has also been studied for its potential use in cancer research. Studies have shown that this compound has anti-cancer properties and may be effective in the treatment of certain types of cancer.
Propiedades
Fórmula molecular |
C20H25NO6 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-(3-methoxy-4-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C20H25NO6/c1-12(2)27-15-8-7-14(11-16(15)23-3)21-20(22)13-9-17(24-4)19(26-6)18(10-13)25-5/h7-12H,1-6H3,(H,21,22) |
Clave InChI |
XNEFVJOEKNAWNI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B263196.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether](/img/structure/B263201.png)
![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)


